2-Benzylaminopyridine

Catalog No.
S585772
CAS No.
6935-27-9
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylaminopyridine

CAS Number

6935-27-9

Product Name

2-Benzylaminopyridine

IUPAC Name

N-benzylpyridin-2-amine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)

InChI Key

WYHXNQXDQQMTQI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=N2

Synonyms

2-benzylaminopyridine

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=N2

Limited Research:

While 2-Benzylaminopyridine exists and has a PubChem record , its presence in scientific research is limited. There is a single published study investigating its acute toxicity in mice and guinea pigs . This study, conducted in 1950, determined the LD50 (lethal dose 50) values for various administration routes. However, there is no indication of further research exploring its potential applications in other scientific fields.

2-Benzylaminopyridine is an organic compound with the molecular formula C₁₂H₁₂N₂. It features a pyridine ring substituted with a benzylamino group at the second position. This compound is characterized by its solid state at room temperature and has a molecular weight of 184.24 g/mol. The structure comprises a pyridine moiety, which is a six-membered aromatic ring containing one nitrogen atom, and a benzyl group, which is derived from toluene (methylbenzene) with a methylene bridge connecting it to the amino group. Due to its unique structure, 2-benzylaminopyridine exhibits various chemical and biological properties that make it of interest in medicinal chemistry and organic synthesis .

  • Reactions with Boron Compounds: When reacted with tripropylborane or butylmercaptodipropylborane, 2-benzylaminopyridine forms 2-pyridyl(benzyl)aminodipropylborane, showcasing its ability to undergo complexation reactions .
  • Bromination: The compound reacts with boron tribromide (BBr₃), yielding amino or hydroxy-substituted derivatives, indicating its reactivity at the nitrogen atom .
  • N-Debenzylation: Acid-catalyzed N-debenzylation occurs selectively when the benzylamino group is positioned at either the second or fourth position of the pyridine ring, which is critical for synthetic applications .

2-Benzylaminopyridine exhibits notable biological activities. Research has indicated that it has potential pharmacological properties, including:

  • Antimicrobial Activity: Studies suggest that derivatives of 2-benzylaminopyridine possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating potential use in cancer therapeutics.
  • Neurological Effects: The compound's structural features allow it to interact with biological receptors, which may lead to neuroprotective effects.

These activities highlight its importance in drug discovery and development .

The synthesis of 2-benzylaminopyridine can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 2-pyridinesulfonic acid with benzylamine. This reaction typically requires heating under acidic conditions to promote the formation of the desired product .
  • Alternative Synthetic Routes: Other methods include the reaction of appropriate pyridine derivatives with benzylamine under various catalytic conditions, allowing for modifications in yield and purity based on reaction parameters.

These synthetic pathways are crucial for producing 2-benzylaminopyridine in both academic research and industrial applications .

2-Benzylaminopyridine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds due to its biological activity.
  • Organic Synthesis: The compound is utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

These applications underscore its versatility in both research and commercial settings .

Interaction studies involving 2-benzylaminopyridine focus on its binding affinity to various biological targets. Research has demonstrated that:

  • The compound can interact with neurotransmitter receptors, which may influence neurological pathways.
  • It shows potential for forming complexes with metal ions, which could be explored for catalysis or as therapeutic agents.

Such studies are essential for understanding the mechanism of action and enhancing the efficacy of compounds derived from 2-benzylaminopyridine .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-benzylaminopyridine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-AminopyridineContains an amino group on pyridineLacks the benzyl substituent
BenzylamineContains a benzyl groupDoes not have a pyridine ring
4-BenzylaminopyridineSimilar substitution patternSubstituent at the fourth position

Uniqueness of 2-Benzylaminopyridine

What sets 2-benzylaminopyridine apart is its combination of both a pyridine ring and a benzylamino group, which allows it to engage in diverse

XLogP3

2.7

Appearance

Powder

UNII

2M6W78559O

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6935-27-9

Wikipedia

2-benzylaminopyridine

General Manufacturing Information

2-Pyridinamine, N-(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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